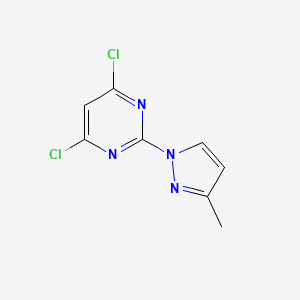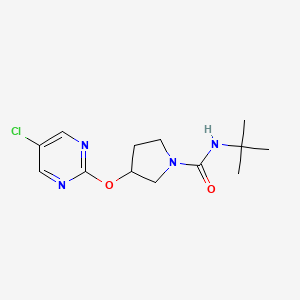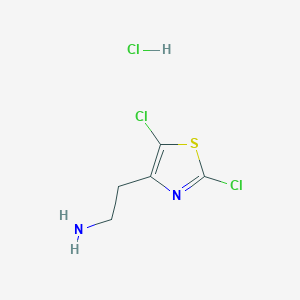![molecular formula C9H18Cl2N4O B2648853 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride CAS No. 1808840-65-4](/img/structure/B2648853.png)
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride” is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrrolidine ring, and a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the triazole and pyrrolidine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions .Applications De Recherche Scientifique
Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Carbonic Anhydrase-II Inhibitors
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium. These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Stereogenicity Studies
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biological Activity Enhancement
The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring . Concerning R2 substituents, meta-substituted derivatives showed improved biological activity .
Propriétés
IUPAC Name |
3-(1-propan-2-yltriazol-4-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-7(2)13-5-8(11-12-13)9(14)3-4-10-6-9;;/h5,7,10,14H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVXWLXDKFJQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCNC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)
![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)


![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)


![4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B2648792.png)